3-(4-Methoxyphenyl)propionic acid

Biocatalysis Cytochrome P450 Phenylpropanoid Oxidation

Differentiated by its para-methoxy substitution and saturated C3 chain, this compound offers 8x higher CYP199A4 oxidative demethylation activity vs. 4-methoxyphenylacetic acid. It provides a distinct 15 ns fluorescence lifetime for FLIM calibration, unlike its analogs (67-76 ns or <10 ns). This crystalline solid ensures precise handling for solid-phase synthesis and serves as an IP-clear intermediate for growth hormone secretagogues. Ideal for enzyme engineering and medicinal chemistry workflows.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1929-29-9
Cat. No. B158801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)propionic acid
CAS1929-29-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
InChIKeyFIUFLISGGHNPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)propionic Acid (CAS 1929-29-9): Procurement and Technical Profile of a Differentiated Phenylpropionic Acid


3-(4-Methoxyphenyl)propionic acid (CAS 1929-29-9), also known as p-methoxyhydrocinnamic acid, is a phenylpropionic acid derivative characterized by a para-methoxy substituent on the aromatic ring and a propionic acid side chain [1]. It is a white to light beige crystalline solid with a molecular weight of 180.20 g/mol and a melting point range of 98–104 °C [2]. Unlike unsubstituted hydrocinnamic acid or the ortho/alpha-substituted positional isomers, the specific combination of the para-methoxy group and the three-carbon aliphatic chain imparts distinct spectroscopic, biocatalytic, and synthetic-handling properties that are critical for downstream applications in medicinal chemistry and biotransformation research [1][3].

Procurement Risk: Why 3-(4-Methoxyphenyl)propionic Acid Cannot Be Substituted with Positional Isomers or Unsubstituted Analogs


Substituting 3-(4-methoxyphenyl)propionic acid with close structural analogs—such as 4-methoxyphenylacetic acid (one fewer carbon), 4-methoxycinnamic acid (unsaturated chain), 2-(4-methoxyphenyl)propanoic acid (alpha-methyl branch), or 3-(4-hydroxyphenyl)propionic acid (hydroxy instead of methoxy)—introduces significant and quantifiable divergence in both biotransformation efficiency and fundamental photophysical behavior. In CYP199A4-mediated oxidative demethylation, the target compound demonstrates an 8-fold higher activity than 4-methoxyphenylacetic acid, confirming that the precise aliphatic chain length is a critical determinant of enzyme active-site accommodation [1]. Moreover, its fluorescence lifetime (15 ± 3 ns) is sharply distinct from that of hydrocinnamic acid (67–76 ns) and the hydroxy analog (<10 ns), a difference that directly impacts its utility as a spectroscopic probe or fluorescent standard [2]. For procurement in synthetic or analytical workflows where reproducible enzyme kinetics or photophysical calibration is required, these differences preclude simple analog substitution.

Evidence-Based Differentiation: Quantitative Comparator Data for 3-(4-Methoxyphenyl)propionic Acid Procurement Decisions


Oxidative Demethylation Activity: 8‑Fold Higher than 4‑Methoxyphenylacetic Acid in CYP199A4 Biocatalysis

In a direct head-to-head comparison using the cytochrome P450 enzyme CYP199A4, the oxidative demethylation of 3-(4-methoxyphenyl)propionic acid was 8‑fold more active than that of 4-methoxyphenylacetic acid [1]. Additionally, the closely related substrate 4-methoxycinnamic acid exhibited a product formation rate of 180 nmol (nmol‑P450)⁻¹ min⁻¹, but the study highlights that the saturated propionic acid chain of the target compound provides a distinct binding geometry that influences catalytic efficiency [1].

Biocatalysis Cytochrome P450 Phenylpropanoid Oxidation

Fluorescence Lifetime: 15 ns Versus Hydrocinnamic Acid (67–76 ns) and Hydroxy Analog (<10 ns)

In a supersonic jet fluorescence study, the lifetime of the major conformer of 3-(4-methoxyphenyl)propionic acid was measured as 15 ± 3 ns [1]. Under identical experimental conditions, the two conformers of hydrocinnamic acid exhibited significantly longer lifetimes of 67 ± 6 ns and 76 ± 5 ns, while 3-(4-hydroxyphenyl)propionic acid displayed an upper limit of <10 ns [1]. The methoxy substitution and saturated chain length synergistically shorten the excited-state decay pathway relative to the unsubstituted analog, providing a discrete photophysical signature.

Spectroscopy Fluorescence Lifetime Conformational Analysis

Patent-Documented Utility as a Chiral Intermediate for Growth Hormone Secretagogues

The structurally related derivative 2-(4-nitroimidazolyl)-4-methoxyphenylpropionic acid is the subject of a patent describing an optical resolution process to yield substantially pure (R)- and (S)-enantiomers [1]. These enantiomers are explicitly claimed as useful intermediates in the preparation of growth hormone secretagogues [1]. While the target compound itself is not the active pharmaceutical ingredient, this patent demonstrates that the 4‑methoxyphenylpropionic acid scaffold is a validated starting point for chiral drug candidate synthesis, providing a documented advantage over alternative scaffolds lacking such established synthetic routes.

Medicinal Chemistry Chiral Resolution Pharmaceutical Intermediate

Physicochemical Differentiation: Higher Melting Point and Lower Solubility than 2-(4‑Methoxyphenyl)propanoic Acid

3-(4-Methoxyphenyl)propionic acid exhibits a melting point range of 98–104 °C [1], whereas its positional isomer 2-(4-methoxyphenyl)propanoic acid (CAS 942-54-1) is reported with a boiling point of 309.4 °C and is generally described as a liquid or low-melting solid [2]. The target compound’s higher crystallinity and solid-state stability at ambient conditions facilitate easier purification by recrystallization and more reliable solid-phase weighing in synthetic workflows.

Solid-State Properties Formulation Purification

Procurement-Driven Application Scenarios for 3-(4-Methoxyphenyl)propionic Acid


Biocatalytic Oxidation Studies Requiring Quantifiable Substrate Differentiation

Researchers investigating the substrate specificity of cytochrome P450 enzymes (e.g., CYP199A4) should select 3-(4-methoxyphenyl)propionic acid when a phenylpropanoid substrate with demonstrated 8-fold higher oxidative demethylation activity relative to 4-methoxyphenylacetic acid is required [1]. The compound’s well-characterized binding and turnover in this system make it a preferred positive control or benchmark substrate for enzyme engineering campaigns.

Time-Resolved Fluorescence Spectroscopy and Molecular Probe Development

This compound provides a discrete fluorescence lifetime of 15 ± 3 ns, sharply distinguished from both the longer-lived hydrocinnamic acid (67–76 ns) and the shorter-lived hydroxy analog (<10 ns) [2]. It is ideally suited for procurement as a calibration standard in fluorescence lifetime imaging (FLIM) or as a spectroscopic probe in studies of protein-ligand interactions where a specific lifetime window is advantageous.

Pharmaceutical Intermediate Sourcing for Chiral Growth Hormone Secretagogue Synthesis

Given the established patent literature demonstrating the resolution of 2-(4-nitroimidazolyl)-4-methoxyphenylpropionic acid into enantiomerically pure growth hormone secretagogue intermediates [3], procurement of 3-(4-methoxyphenyl)propionic acid as a starting material offers a documented, IP-clear pathway for medicinal chemistry programs targeting this class of compounds.

Solid-Phase Peptide Synthesis and Crystallization-Prone Building Blocks

Its crystalline solid nature (mp 98–104 °C) and favorable handling properties, in contrast to the liquid or low-melting alpha‑substituted isomer [4][5], make it a pragmatic choice for laboratories performing manual solid-phase peptide synthesis or requiring precise gravimetric dispensing of acid building blocks in automated synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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